molecular formula C44H32N2 B037616 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl CAS No. 123847-85-8

4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl

Cat. No. B037616
M. Wt: 588.7 g/mol
InChI Key: IBHBKWKFFTZAHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of NPB involves complex organic reactions that result in a compound with a specific molecular structure conducive to its unique properties. One notable approach involves nucleophilic aromatic substitution and catalytic reduction starting from 1,5-dihydroxynaphthalene and 2-chloro-5-nitrobenzotrifluoride, leading to the formation of polyimides with moderate to high molecular weights when reacted with various aromatic tetracarboxylic dianhydrides (Hsiao, Chin‐Ping Yang, & Sheng-Ching Huang, 2004).

Molecular Structure Analysis

The molecular structure of NPB has been detailed through crystallography, revealing a triclinic crystal system with significant naphthyl-to-naphthyl π–π interactions. This structure contributes to its stability and potential intermolecular interactions, crucial for its applications in materials science (Jung‐An Cheng & Pi‐Ju Cheng, 2010).

Chemical Reactions and Properties

NPB's chemical reactions, particularly those leading to its synthesis and further derivatization, highlight its versatility. For example, its ability to form polyimides when reacted with tetracarboxylic dianhydrides underlines its utility in creating materials with desirable thermal and electrical properties (Azizollah Mirsamiei, 2018).

Physical Properties Analysis

NPB exhibits remarkable physical properties, such as high thermal stability and solubility in polar solvents, attributed to its molecular structure. These properties make NPB suitable for applications requiring high performance under extreme conditions (S. Hsiao, Chin‐Ping Yang, & Sheng-Ching Huang, 2004).

Chemical Properties Analysis

The chemical properties of NPB, including its reactivity with various chemical groups and its electrochromic behavior upon oxidation, are of particular interest. These properties are explored through electropolymerization and oxidative coupling reactions, offering insights into NPB's utility in electrochemical applications (S. Hsiao & Jhong-Syuan Han, 2017).

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (commonly known as NPB) has been extensively researched for its application in organic light-emitting diodes (OLEDs). Research has shown that NPB can be used as a hole-transporting material, exhibiting good amorphous film characteristics and high solubility, which is beneficial for solution processing in OLED fabrication. It is particularly effective in the development of highly efficient and color-saturated blue electroluminescent devices, demonstrating improvements in device efficiency and color purity (Oh et al., 2010), (Li et al., 2008).

Hole Mobility and Electronic Properties

NPB's electronic properties have been a subject of interest, particularly its hole carrier mobility. Studies using the dark injection method have found that NPB exhibits practical hole transporting properties with high mobility, which is advantageous for applications in electronic devices like OLEDs (Chiba et al., 2011).

Structural Analysis

The crystal structure and molecular orientation of NPB have been analyzed to understand its intermolecular interactions, which are crucial for its performance in electronic applications. The packing of the molecules in the lattice, primarily due to naphthyl-to-naphthyl π–π interaction, is significant for its functional properties in devices (Cheng & Cheng, 2010).

Amplified Spontaneous Emission

Research into the structure-property relationship of NPB has revealed insights into its potential for amplified spontaneous emission in organic semiconductor materials. This understanding is vital for developing advanced organic lasing materials (Wu et al., 2013).

Triplet Exciton Confinement

NPB's role in the confinement of triplet excitons, crucial for electrophosphorescence efficiency in OLEDs, has been explored. Different hole-transport layers, including NPB, have been compared to understand their effects on energy transfer and exciton confinement, highlighting NPB's significance in optimizing device performance (Goushi et al., 2004).

Future Directions

Research into the fundamental properties of the materials used in OLEDs, such as structure and vibrational modes, will help provide experimental probes which are required to gain insight into the processes leading to device degradation and failure . The future prospects that could be explored to improve the research in the highly promising field of OLEDs are also discussed .

properties

IUPAC Name

N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N2/c1-3-17-37(18-4-1)45(43-23-11-15-35-13-7-9-21-41(35)43)39-29-25-33(26-30-39)34-27-31-40(32-28-34)46(38-19-5-2-6-20-38)44-24-12-16-36-14-8-10-22-42(36)44/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHBKWKFFTZAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408009
Record name N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

CAS RN

123847-85-8
Record name N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 32.4 g (148 mmol) of N-phenyl-1-naphthylamine were added 25.1 g (61.5 mmol) of 4,4′-diiodobiphenyl, 2.14 g of polyethylene glycol (PEG-6000 (a trade name) manufactured by Wako Junyaku K.K.), 17.1 g (0.124 mol) of potassium carbonate and 15.7 g (247 mmol) of copper (powder) were added, and heated to 200° C. The reaction was traced by high-performance liquid chromatography. Heating was continued under stirring until the peaks of raw materials and intermediates were disappeared (for 12 hours). After the completion of the reaction, water and DMF are added, and the resulting mixture is dispersed, filtrated, and washed with water. The resulting crystal is purified by silica gel chromatography to afford 20.2 g (yield: 55.9%) of N,N′-di(l-naphthyl)-N,N′-diphenyl-4,4′-diaminobiphenyl represented by the formula:
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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